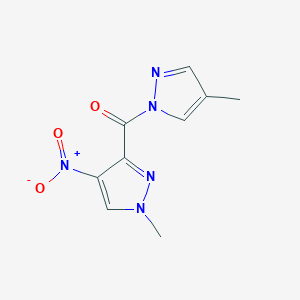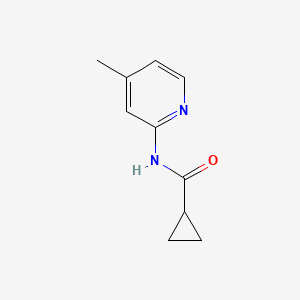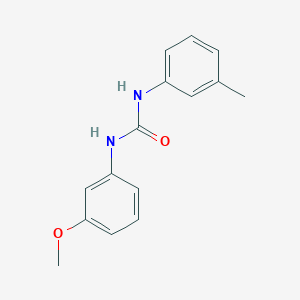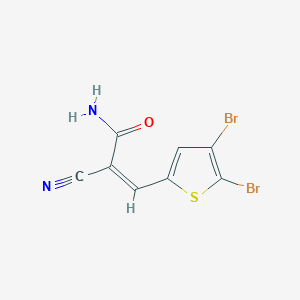
(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with 4-methyl-1H-pyrazole-1-carbaldehyde, followed by oxidation to form the desired product. The reaction conditions may vary, but typically involve mild acidic or basic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have developed various strategies to access related pyrazole derivatives, which can serve as starting points for industrial optimization.
Analyse Chemischer Reaktionen
Reactivity: “(1-methyl-4-nitro-1H-pyrazol-3-yl)(4-methyl-1H-pyrazol-1-yl)methanone” can undergo diverse chemical reactions due to its pyrazole moieties. These reactions include:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The methyl groups can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., hydrazine), oxidizing agents (e.g., potassium permanganate), and Lewis acids (e.g., aluminum chloride) are commonly employed. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions lead to various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore the compound’s reactivity and design novel derivatives for drug discovery, catalysis, and materials science.
Biology and Medicine:Antimicrobial Potential: Some pyrazole derivatives exhibit antimicrobial activity .
Anti-Inflammatory and Antitumor Properties: Further studies may reveal potential anti-inflammatory and antitumor effects.
Industry: The compound’s unique structure may find applications in specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The exact mechanism remains to be elucidated. researchers investigate its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, exploring related pyrazoles can highlight its uniqueness.
Eigenschaften
Molekularformel |
C9H9N5O3 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(1-methyl-4-nitropyrazol-3-yl)-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H9N5O3/c1-6-3-10-13(4-6)9(15)8-7(14(16)17)5-12(2)11-8/h3-5H,1-2H3 |
InChI-Schlüssel |
OIJQABSUSFBPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C(=O)C2=NN(C=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-1-(1-ethyl-1H-pyrazol-5-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B10973347.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10973361.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10973371.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10973382.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10973390.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B10973396.png)
![3-(2,3-Dimethyl-phenylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10973398.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methoxyphenyl)amino]ethanone](/img/structure/B10973401.png)
![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B10973402.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(5-nitropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10973430.png)
